9,10-Dimethyl-3-ethylphenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
1576-64-3 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
3-ethyl-9,10-dimethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-4-14-9-10-16-13(3)12(2)15-7-5-6-8-17(15)18(16)11-14/h5-11H,4H2,1-3H3 |
InChI Key |
DRJPELPJTRKFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 9,10 Dimethyl 3 Ethylphenanthrene
Retrosynthetic Analysis and Strategic Design for 9,10-Dimethyl-3-ethylphenanthrene
A retrosynthetic analysis of this compound provides a roadmap for its synthesis. The core phenanthrene (B1679779) skeleton can be disconnected in several ways, suggesting different synthetic strategies. The primary disconnections would be of the C-C bonds that form the central ring.
One common strategy involves the disconnection of the C4a-C4b and C8a-C9 bonds, leading back to a substituted biphenyl (B1667301) precursor. This approach is central to methods like the Haworth synthesis. Another powerful disconnection is across the C9-C10 bond, suggesting a coupling of two appropriately functionalized naphthalene (B1677914) or benzene (B151609) derivatives. Modern methods might even target the direct formation of the phenanthrene ring system from more linear precursors through cyclization reactions.
The substituents—two methyl groups at C9 and C10, and an ethyl group at C3—must be incorporated strategically. The ethyl group can be introduced early on in one of the starting materials, such as a substituted naphthalene or benzene derivative. The methyl groups at the C9 and C10 positions are often introduced at a later stage, for instance, through the reaction of a phenanthrenequinone (B147406) intermediate with a methylating agent.
Classical Multi-Step Synthetic Approaches to the this compound Core Structure
Classical methods for phenanthrene synthesis have been established for decades and rely on fundamental organic reactions to build the tricyclic core. quimicaorganica.orgwikipedia.org These methods, while sometimes lower in yield and requiring harsh conditions, are robust and well-understood.
The formation of the central ring of the phenanthrene skeleton is a key step in many classical syntheses. Two of the most notable methods are the Haworth synthesis and the Bardhan-Sengupta synthesis. quimicaorganica.orgwikipedia.org
Haworth Synthesis Adaptation: The Haworth synthesis traditionally uses naphthalene and succinic anhydride (B1165640) as starting materials. quimicaorganica.org For the synthesis of this compound, a substituted naphthalene would be required. A plausible starting material would be a 6-ethylnaphthalene. The synthesis would proceed through the following conceptual steps:
Friedel-Crafts acylation of 6-ethylnaphthalene with succinic anhydride to form a keto-acid.
Clemmensen reduction of the ketone to an alkyl group.
A second intramolecular Friedel-Crafts acylation to close the third ring, forming a tetrahydrophenanthrene derivative.
The resulting ketone would then need to be converted to the 9,10-dimethyl functionality, potentially through a Grignard reaction with methylmagnesium bromide followed by dehydration and aromatization.
Bardhan-Sengupta Synthesis Adaptation: This method offers better regioselectivity in the cyclization step. quimicaorganica.orgwikipedia.org It involves the reaction of a cyclohexanol (B46403) derivative with a benzene ring, catalyzed by phosphorus pentoxide. quimicaorganica.org To apply this to our target molecule, one could envision starting with an appropriately substituted biphenyl derivative that already contains the ethyl group. The subsequent cyclization and dehydrogenation would then yield the phenanthrene core.
A summary of these classical ring-closing strategies is presented below:
| Method | Key Starting Materials (Conceptual) | Key Steps | Potential Challenges |
| Haworth Synthesis | 6-Ethylnaphthalene, Succinic Anhydride | Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Cyclization | Control of regioselectivity during acylation, harsh reaction conditions. |
| Bardhan-Sengupta Synthesis | Substituted Biphenyl-cyclohexanol derivative | Phosphorus pentoxide catalyzed cyclization, Dehydrogenation | Synthesis of the complex starting material. |
The final step in many classical phenanthrene syntheses is the aromatization of a partially saturated precursor, such as a dihydrophenanthrene or tetrahydrophenanthrene. youtube.com This is typically achieved through dehydrogenation.
Common reagents for this transformation include:
Selenium or Sulfur: Heating the precursor with selenium or sulfur at high temperatures is a traditional method. wikipedia.orgcambridge.org
Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C at elevated temperatures is a more modern and cleaner alternative. youtube.com
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can effect aromatization under milder conditions. quimicaorganica.org
The choice of aromatization agent depends on the functional groups present in the molecule to avoid unwanted side reactions.
Modern Catalytic Methods for the Construction of this compound
Modern synthetic chemistry offers more efficient and selective methods for the construction of complex aromatic systems, often utilizing transition metal catalysis.
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be a powerful tool for the synthesis of phenanthrenes. espublisher.comyoutube.com An intramolecular Heck reaction of a suitably designed stilbene (B7821643) derivative can lead to the formation of the phenanthrene core.
For the synthesis of this compound, a potential route could involve the synthesis of a substituted stilbene precursor. This precursor would contain an ortho-halide on one of the aromatic rings and an alkene tether. The palladium catalyst would then facilitate the ring-closing reaction. The ethyl and methyl groups would need to be incorporated into the stilbene starting material.
A plausible, though complex, precursor for an intramolecular Heck reaction could be a molecule like 2-bromo-4-ethyl-1-(1-propen-2-yl)benzene coupled with a suitable aromatic partner. The subsequent cyclization would form the phenanthrene ring.
| Catalytic System | General Reaction | Application to Target Synthesis | Advantages |
| Palladium(0) complexes with phosphine (B1218219) ligands | Intramolecular coupling of an aryl halide and an alkene | Cyclization of a custom-synthesized, substituted stilbene derivative | High efficiency, good functional group tolerance, milder reaction conditions. |
C-H activation is a rapidly developing field in organic synthesis that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org While a direct, one-pot synthesis of this compound via C-H activation is highly ambitious and likely not yet realized, this strategy offers future possibilities.
A hypothetical approach could involve the C-H arylation of a substituted benzene derivative with another aromatic partner to form the biphenyl core, followed by a subsequent C-H activation/cyclization step to form the third ring. The directing groups would be crucial for achieving the desired regioselectivity for the ethyl and methyl substitutions. For instance, a directing group could be used to facilitate the ortho-C-H activation of a biphenyl system to construct the final ring of the phenanthrene. acs.org
Photochemical and Electrochemical Synthesis of Alkylphenanthrenes
The synthesis of alkylphenanthrenes, including derivatives like this compound, can be approached through modern photochemical and electrochemical methods. These techniques offer alternative pathways that often proceed under mild conditions, utilizing light or electricity to generate highly reactive intermediates. rsc.org
Photochemical Synthesis: Photochemical reactions, particularly those involving oxidative photocyclization of stilbene derivatives, are a common method for forming the phenanthrene core. espublisher.com For substituted phenanthrenes, this would involve the synthesis of a correspondingly substituted stilbene precursor. Another relevant photochemical strategy is the use of electron donor-acceptor (EDA) complexes. nih.gov In a potential pathway, an appropriately substituted aniline (B41778) and a suitable electron acceptor could form an EDA complex that, upon irradiation with visible light, generates radical intermediates. These intermediates could then undergo cyclization and subsequent aromatization to form a substituted tetrahydroquinoline, which could be further processed to the phenanthrene skeleton. While not a direct route, the principles of photochemically induced radical annulation are applicable to the construction of complex aromatic systems. nih.gov
Electrochemical Synthesis: Electrosynthesis provides a powerful, reagent-minimal approach to organic synthesis, where electricity serves as the primary oxidizing or reducing agent. rsc.orgyoutube.com The electrochemical synthesis of 9-arylphenanthrenes has been demonstrated using benzenediazonium (B1195382) salts as aryl radical precursors in a paired electrolysis setup. xmu.edu.cn This method involves the electrochemical reduction of the diazonium salt at the cathode to produce an aryl radical. This radical can then add to an alkyne, leading to an intramolecular cyclization and the formation of the phenanthrene ring system. xmu.edu.cn
A potential electrochemical route to a precursor for this compound could involve the cyclization of an alkyne with a biphenyl system. Electrochemical methods are known to facilitate such transformations, including annulations and the formation of polycyclic aromatic hydrocarbons. rsc.org Furthermore, electrochemical oxidative cross-coupling has been shown to be effective for creating new bonds, such as P-O bonds, through an electro-oxidative radical pathway. nih.gov A similar strategy could be envisioned for C-C bond formation on a phenanthrene precursor. The key advantages of these electrochemical methods include mild reaction conditions and the avoidance of harsh chemical oxidants or reductants, aligning with the principles of green chemistry. nih.gov
Regioselective Alkylation and Substituent Introduction in Phenanthrene Synthesis
Achieving the specific substitution pattern of this compound hinges on the ability to introduce alkyl groups at precise locations on the aromatic core. Regioselectivity is a significant challenge in phenanthrene chemistry due to the multiple, electronically distinct positions on the ring system. numberanalytics.com Advanced synthetic methods such as Directed Ortho-Metalation and palladium-catalyzed cross-coupling reactions provide the necessary control.
Directed Ortho-Metalation (DoM) and Remote Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation (lithiation) to the adjacent ortho-position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. wikipedia.org
For the synthesis of a precursor to this compound, one could start with a phenanthrene derivative bearing a DMG, such as a carbamate (B1207046) or an amide group. A general route combining DoM with subsequent cross-coupling has been developed for the synthesis of 9-phenanthrols and substituted phenanthrenes. researchgate.net In a hypothetical sequence, a carbamate group on a biaryl precursor could direct ortho-lithiation. This could be followed by a new LDA-mediated Directed remote Metalation (DreM) sequence to achieve cyclization into the phenanthrene core. researchgate.netacs.org Once the phenanthrene skeleton is formed with the DMG in place, further DoM reactions could be used to introduce substituents at specific locations before the DMG is cleaved or converted. For instance, a DMG at position 4 could direct the introduction of the ethyl group at position 3.
Suzuki-Miyaura Cross-Coupling for Alkylphenanthrene Construction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage introduction of alkyl or aryl substituents onto a pre-formed phenanthrene core.
A highly effective strategy for synthesizing substituted phenanthrenes combines DoM with Suzuki-Miyaura coupling. acs.org This approach allows for the regioselective synthesis of complex molecules. For example, a biaryl precursor could be synthesized via a Suzuki-Miyaura reaction. One of the aryl partners would contain a directing group and the other would carry the precursors to the desired substituents. Following the coupling to form the biaryl, an intramolecular cyclization (such as a remote metalation) would form the phenanthrene ring. acs.org
Alternatively, a pre-existing bromophenanthrene could be coupled with an ethylboronic acid or a methylboronic acid to introduce the substituents at the desired locations. The success and efficiency of the Suzuki-Miyaura coupling depend significantly on the choice of catalyst, ligand, and base.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Chlorobenzonitrile | Aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 95 | nih.gov |
| 2 | 2,6-Dimethylchlorobenzene | Aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 96 | nih.gov |
| 3 | 4-Bromo-N,N-diethylbenzamide | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2M) | DME | 100 | 56 | acs.org |
| 4 | 4-Bromo-N,N-diethylbenzamide | 2-Methylphenylboronic acid | Pd₂dba₃ (5) | SPhos | K₃PO₄ | Toluene | 100 | 81 | acs.org |
This table presents representative conditions for Suzuki-Miyaura cross-coupling reactions, illustrating the variety of catalysts, ligands, and conditions that can be employed. The specific substrates are examples from the literature and not direct precursors to this compound.
This combination of DoM for initial regiocontrol and Suzuki-Miyaura coupling for robust C-C bond formation represents a powerful and flexible strategy for the construction of specifically substituted alkylphenanthrenes like this compound.
Stereocontrol and Enantioselective Synthesis of Chiral Alkylphenanthrene Analogues
While this compound itself is an achiral molecule, the synthesis of its chiral analogues, where a stereocenter might be introduced (e.g., on a more complex alkyl side chain than ethyl), requires methods of stereocontrol. Enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities.
Strategies for stereocontrolled synthesis can be broadly categorized into substrate control, reagent control, and catalyst control. mit.edu For chiral alkylphenanthrene analogues, an enantioselective approach would likely rely on asymmetric catalysis.
Recent advances have demonstrated the palladium-catalyzed enantioselective synthesis of chiral 9,10-dihydrophenanthrenes. nih.gov This method utilizes a specially designed chiral ligand (a mono-protected amino thioether, MPAThio) to control the stereochemical outcome of a cascade reaction that forms multiple C-C bonds and three chiral centers in a single step. nih.gov Although this specific reaction leads to a dihydrophenanthrene, subsequent dehydrogenation could provide access to chiral phenanthrene scaffolds.
The development of chiral catalysts for asymmetric transformations is a key area of research. For instance, chiral sulfide (B99878) catalysts have been used for the enantioselective electrophilic sulfenylation of arenes to create planar-chiral molecules. researchgate.netresearchgate.net Similar concepts of using a chiral catalyst to differentiate between enantiotopic faces or groups on a phenanthrene precursor could be applied to install a chiral alkyl group. mit.edu The synthesis of chiral building blocks, such as bicyclo[1.1.1]pentanes (BCPs), highlights the importance of developing asymmetric methodologies to access novel chemical space. rsc.org These principles can be extended to the synthesis of chiral phenanthrene derivatives, where a chiral catalyst would orchestrate the bond-forming event to favor one enantiomer over the other.
Optimization of Synthetic Routes and Scalability Considerations for this compound
Catalyst Efficiency: For cross-coupling reactions, minimizing the loading of the expensive palladium catalyst is crucial. The use of highly active ligand systems, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can significantly improve catalyst turnover numbers and allow for lower catalyst concentrations. acs.orgnih.gov
Reaction Conditions: Optimizing solvent, temperature, and reaction time is essential. For instance, some Suzuki couplings perform better under anhydrous conditions, while others require an aqueous base. acs.org Finding the most robust and energy-efficient conditions is key for scalability.
Atom Economy: Routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Photochemical and electrochemical methods can be advantageous in this respect as they often avoid the use of stoichiometric reagents. rsc.org
Purification: Chromatographic purification is common in laboratory synthesis but is often impractical and expensive on a large scale. Developing routes that yield products of high purity directly from the reaction mixture, or that can be purified by crystallization or distillation, is highly desirable. orgsyn.org
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then joined together late in the sequence, is generally more efficient for scalability than a linear synthesis. A strategy involving the Suzuki-Miyaura coupling of a complex boronic ester with a complex halide is an example of a convergent approach.
An improved phenanthrene synthesis using vanadium trifluoride oxide for the cyclization of 1,2-diarylethylene derivatives highlights the ongoing search for more efficient and higher-yielding methods. rsc.org Similarly, reports of high-yield (over 94.5%) synthesis for related compounds like 9,10-dimethylanthracene (B165754) emphasize that simple steps and high purity are achievable and are primary goals for any scalable process. google.com Ultimately, the optimal route for this compound will balance the need for precise regiochemical control with the practical demands of efficiency, cost, and safety on a larger scale.
Reaction Chemistry and Mechanistic Studies of 9,10 Dimethyl 3 Ethylphenanthrene
Electrophilic Aromatic Substitution Reactions of 9,10-Dimethyl-3-ethylphenanthrene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For phenanthrene (B1679779) and its derivatives, the outcome of EAS reactions can be complex, often yielding a mixture of isomers. The position of substitution is dictated by the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the reaction. In general, substitution at the 1, 3, 4, 5, 6, 8, 9, and 10 positions is possible. For alkyl-substituted phenanthrenes, the activating effect of the alkyl groups must be considered in conjunction with the inherent reactivity of the different positions on the phenanthrene ring.
While specific studies on the halogenation and nitration of this compound are not extensively documented, the reactivity can be inferred from studies on other alkylphenanthrenes. The alkyl groups (methyl and ethyl) are ortho-, para-directing activators. In this compound, the ethyl group at the 3-position would be expected to direct incoming electrophiles to the 2 and 4 positions. The methyl groups at the 9 and 10 positions, while activating, also introduce steric hindrance.
Halogenation: The halogenation of phenanthrene itself can lead to a mixture of products. For this compound, the reaction with halogens like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would likely result in substitution on the ring containing the ethyl group. The most probable sites of substitution would be the 2 and 4 positions, ortho and para to the activating ethyl group. The steric bulk around the 9 and 10 positions would likely disfavor substitution on the central ring.
Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, the directing effects of the alkyl groups would again favor substitution at the 2 and 4 positions. The regioselectivity of nitration can be influenced by reaction conditions, and in some cases, substitution at other positions might be observed. Studies on the nitration of toluene and other alkylbenzenes have shown that the ortho:para ratio can be tuned by the choice of nitrating agent and reaction conditions nih.govuncw.edu.
Hypothetical Product Distribution in Electrophilic Nitration of an Alkylphenanthrene
| Position of Nitration | Predicted Relative Yield (%) | Rationale |
|---|---|---|
| 2-nitro | 45 | Ortho to the activating ethyl group, sterically accessible. |
| 4-nitro | 35 | Para to the activating ethyl group, sterically accessible. |
The Friedel-Crafts reaction is a versatile method for introducing alkyl or acyl groups onto an aromatic ring. The reaction of this compound with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst would be expected to follow the same regiochemical principles as halogenation and nitration.
Friedel-Crafts Alkylation: This reaction is prone to polyalkylation and rearrangements of the carbocation electrophile. For this compound, alkylation would likely occur at the 2 and 4 positions.
Friedel-Crafts Acylation: Friedel-Crafts acylation is generally more controlled than alkylation as the resulting ketone is deactivated towards further substitution. The acylation of phenanthrene itself can yield a mixture of isomers, with the product distribution being sensitive to the reaction conditions researchgate.netrsc.orgresearchgate.net. For this compound, acylation is predicted to occur preferentially at the 2 and 4 positions. A study on the diacylation of 9,10-dimethoxyphenanthrene (B3237640) showed substitution at the 3 and 6 positions, indicating that the electronic effects of substituents on the 9 and 10 positions can influence the reactivity of the outer rings acs.org.
Illustrative Conditions for Friedel-Crafts Acylation of a Substituted Phenanthrene
| Acylating Agent | Lewis Acid | Solvent | Major Product(s) |
|---|---|---|---|
| Acetyl chloride | AlCl₃ | Dichloromethane | 2-acetyl and 4-acetyl derivatives |
Oxidation Reactions and Mechanisms of this compound
The oxidation of this compound can proceed through two main pathways: oxidation of the alkyl side chains or degradation of the aromatic ring system.
Studies on the metabolism of alkylated polycyclic aromatic hydrocarbons (PAHs) have consistently shown that the presence of alkyl substituents provides an alternative site for oxidative attack, often in preference to the aromatic ring nih.govresearchgate.netnih.gov. This has been attributed to the relative ease of C-H bond activation in the alkyl groups compared to the disruption of the aromatic system.
For this compound, selective oxidation of the methyl and ethyl groups can be anticipated. The ethyl group is particularly susceptible to oxidation at the benzylic position to form a secondary alcohol, which can be further oxidized to a ketone. The methyl groups can be oxidized to hydroxymethyl groups, which can then be further oxidized to aldehydes and carboxylic acids.
Potential Products of Selective Side-Chain Oxidation
| Oxidized Group | Initial Product | Further Oxidation Product(s) |
|---|---|---|
| 3-ethyl | 1-(9,10-dimethylphenanthren-3-yl)ethan-1-ol | 1-(9,10-dimethylphenanthren-3-yl)ethan-1-one |
| 9-methyl | (3-ethyl-10-methylphenanthren-9-yl)methanol | 3-ethyl-10-methylphenanthrene-9-carbaldehyde, 3-ethyl-10-methylphenanthrene-9-carboxylic acid |
The oxidative cleavage of the phenanthrene ring system is a more degradative process, often observed in microbial metabolism or under harsh chemical oxidation conditions. The initial step typically involves the enzymatic or chemical oxidation of the aromatic ring to form a dihydrodiol. For phenanthrene, this often occurs at the 1,2-, 3,4-, or 9,10-positions nih.gov. The presence of methyl groups at the 9 and 10 positions of this compound might hinder oxidation at this site, making the 1,2- and 3,4-positions on the outer rings more likely targets.
Following the formation of a diol, dioxygenase enzymes can catalyze the cleavage of the bond between the two hydroxylated carbons or an adjacent bond. This results in the formation of dicarboxylic acids or other smaller, oxygenated molecules nih.gov. For example, cleavage of the 3,4-bond would lead to a derivative of 2,2'-biphenyl dicarboxylic acid.
Reduction Chemistry of this compound
The reduction of the phenanthrene ring system can be achieved through catalytic hydrogenation. The 9,10-double bond of phenanthrene is known to be particularly reactive towards addition reactions, including hydrogenation mdpi.comksu.kz. Catalytic hydrogenation of phenanthrene typically yields 9,10-dihydrophenanthrene as the initial product.
For this compound, the presence of methyl groups at the 9 and 10 positions would lead to the formation of 9,10-dimethyl-3-ethyl-9,10-dihydrophenanthrene upon reduction. The stereochemistry of the resulting dihydro product would depend on the catalyst and reaction conditions, with the possibility of forming both cis and trans isomers with respect to the methyl groups. Further hydrogenation under more forcing conditions can lead to the saturation of the outer rings, yielding octahydro and eventually perhydro derivatives.
Summary of Reduction Products
| Reaction | Reagents | Product(s) |
|---|---|---|
| Partial Hydrogenation | H₂, Pd/C | 9,10-Dimethyl-3-ethyl-9,10-dihydrophenanthrene |
Catalytic Hydrogenation and Partial Reduction Pathways
Catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is a stepwise process, and the product distribution is highly dependent on reaction conditions such as catalyst type, temperature, pressure, and reaction time. osti.gov For phenanthrene and its alkyl derivatives, hydrogenation typically initiates at the central C9-C10 double bond to relieve steric strain and form the more stable 9,10-dihydrophenanthrene.
The reaction pathway for this compound is expected to follow this established pattern. The initial and most facile step is the saturation of the C9-C10 bond.
Initial Reduction: The first equivalent of hydrogen, in the presence of catalysts like NiMo, CoMo, or precious metals (Pd, Pt), would add across the 9,10-position to yield 9,10-dimethyl-3-ethyl-9,10-dihydrophenanthrene. mdpi.comksu.kz
Further Reduction: Subsequent hydrogenation becomes more difficult as it requires overcoming the aromatic stabilization energy of the terminal benzene (B151609) rings. Forcing conditions can lead to the formation of tetrahydrophenanthrene derivatives. Hydrogenation of one of the terminal rings would likely yield 9,10-dimethyl-3-ethyl-1,2,3,4-tetrahydrophenanthrene.
Complete Saturation: Under very harsh conditions, further reduction can lead to octahydro- and eventually the fully saturated perhydrophenanthrene derivatives.
The alkyl groups at the C3, C9, and C10 positions influence the reaction rate. While alkyl groups are generally activating, the steric bulk of the methyl groups at the 9 and 10 positions may slightly hinder the approach of the substrate to the catalyst surface compared to unsubstituted phenanthrene.
| Conditions | Primary Product | Plausible Byproducts |
|---|---|---|
| Mild (e.g., Pd/C, 1 atm H₂) | 9,10-Dimethyl-3-ethyl-9,10-dihydrophenanthrene | Unreacted Starting Material |
| Moderate (e.g., NiMo, 50-100 atm H₂, 300-400°C) | Tetrahydrophenanthrene derivatives | Dihydrophenanthrene and Octahydrophenanthrene derivatives |
| Forcing (e.g., Rh/C, high pressure/temp) | Perhydrophenanthrene derivatives | Various partially hydrogenated isomers |
Dissolving Metal Reductions and Their Regioselectivity
Dissolving metal reductions, most notably the Birch reduction, utilize an alkali metal (like Na or Li) in liquid ammonia with a proton source (an alcohol) to reduce aromatic rings. byjus.com This reaction proceeds via a single-electron transfer mechanism to form a radical anion. masterorganicchemistry.com
For polynuclear aromatic compounds, the reduction is highly regioselective and occurs in the ring where the electron density of the anionic intermediates is highest. sci-hub.se In the case of phenanthrene, and its close isomer anthracene (B1667546), the electron density in the radical anion and dianion intermediates is highly localized at the 9 and 10 positions. masterorganicchemistry.comsci-hub.se This directs the reduction to the central ring, yielding the 9,10-dihydro product.
The alkyl substituents on this compound are electron-donating groups. In the Birch reduction of substituted benzenes, such groups typically deactivate the ring to which they are attached, favoring reduction of unsubstituted rings. In this molecule, the ethyl group is on a terminal ring, and the methyl groups are at the target 9,10-positions. The strong intrinsic preference for reduction at the 9,10-positions of the phenanthrene core is expected to dominate, leading selectively to the formation of 9,10-dimethyl-3-ethyl-9,10-dihydrophenanthrene. The stereochemistry of the resulting product is typically trans for the two added hydrogens, although this is moot in this case as the subsequent protonations lead to the re-aromatization of the terminal rings and saturation at the 9 and 10 positions.
Pericyclic Reactions and Cycloadditions Involving the Phenanthrene System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most common example is the [4+2] cycloaddition, or Diels-Alder reaction. The reactivity of PAHs in Diels-Alder reactions varies significantly with their structure. Anthracene readily undergoes cycloaddition across its central 9,10-positions with dienophiles like maleic anhydride (B1165640).
However, phenanthrene is known to be a poor diene in Diels-Alder reactions. stackexchange.com This is because the C9-C10 bond is part of two different benzene rings and does not function as a terminal part of a conjugated 1,3-diene system contained within a single ring. Frontier Molecular Orbital (FMO) theory explains this low reactivity by a mismatch in orbital symmetry and energy between the phenanthrene HOMO and the dienophile LUMO. stackexchange.com
Therefore, this compound is not expected to undergo a classic Diels-Alder reaction where it acts as the diene. However, the phenanthrene skeleton can be synthesized via cycloaddition reactions or can participate in other types of pericyclic reactions under specific conditions: nih.govrsc.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions at the C9-C10 bond are possible.
1,3-Dipolar Cycloadditions: The C9-C10 bond can react as a dipolarophile with various 1,3-dipoles. rsc.org
Synthesis via Cycloaddition: Phenanthrene derivatives are often synthesized using intramolecular Diels-Alder reactions followed by an aromatization step. rsc.orgnih.gov
Functionalization of the Alkyl Substituents (Methyl and Ethyl) of this compound
The methyl and ethyl groups attached to the phenanthrene ring possess benzylic hydrogens, which are protons on a carbon atom directly attached to an aromatic ring. These C-H bonds are significantly weaker than typical alkyl C-H bonds and are particularly susceptible to free-radical reactions and oxidation. masterorganicchemistry.com
Free-Radical Bromination: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective bromination at the benzylic positions can be achieved. The ethyl group would be brominated at the methylene (-CH2-) position, and the methyl groups would be brominated to give -CH2Br. This proceeds via a resonance-stabilized benzylic radical intermediate.
Oxidation: Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chains down to carboxylic acids. libretexts.org For this reaction to occur, there must be at least one benzylic hydrogen. masterorganicchemistry.com Both the methyl and ethyl groups of this compound meet this requirement. The expected product would be a phenanthrene tricarboxylic acid. Studies on the metabolism of alkylated phenanthrenes show that enzymatic oxidation also preferentially occurs at the alkyl side chain rather than the aromatic ring. nih.gov
| Reagent | Reaction Type | Expected Product at Alkyl Site |
|---|---|---|
| NBS, light/AIBN | Free-Radical Bromination | -CH₂Br (from methyl), -CH(Br)CH₃ (from ethyl) |
| KMnO₄, H₃O⁺, heat | Benzylic Oxidation | -COOH (at all three alkyl positions) |
Photochemical and Photoinduced Reactions of this compound
The phenanthrene core is photochemically active. A reaction highly analogous to that of 9,10-dimethylanthracene (B165754) is the photosensitized oxidation with singlet oxygen ('O₂). rsc.org In this reaction, a photosensitizer (e.g., a dye like Rose Bengal) absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen. Singlet oxygen can then undergo a [4+2] cycloaddition, behaving as a dienophile, with the central ring of the aromatic system.
For this compound, this would likely result in the formation of a 9,10-endoperoxide. This reaction is analogous to the well-known photooxidation of 9,10-dimethylanthracene. rsc.org Other photochemical reactions, such as photodimerization via [2+2] or [4+4] cycloadditions, are also known for aromatic systems, though they may be less efficient for phenanthrene derivatives compared to linear acenes. Additionally, photochemical reactions involving aldehydes can occur with phenanthraquinone, a derivative of phenanthrene, to yield 9-acyloxy-10-hydroxyphenanthrenes. kyoto-u.ac.jp
Investigation of Reaction Mechanisms via Kinetic and Isotopic Studies
Elucidating the precise mechanisms of the reactions described above would involve kinetic and isotopic labeling studies. researchgate.net While specific studies on this compound are not available, the methodologies are well-established.
Kinetic Studies: To understand the catalytic hydrogenation (Sec. 3.3.1), researchers would measure the reaction rate as a function of substrate concentration, hydrogen pressure, and temperature. acs.org This allows for the determination of the reaction order, activation energy, and the development of a rate law. Comparing the hydrogenation rates of this compound with phenanthrene and other alkylated analogs would quantify the electronic and steric effects of the substituents.
Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the paths of atoms through a reaction. wikipedia.orgnih.gov
Deuterium Labeling: In catalytic hydrogenation, using deuterium gas (D₂) instead of hydrogen (H₂) would reveal the stereochemistry of the addition. Analysis of the product by NMR or mass spectrometry would show the location and relative orientation of the deuterium atoms. For the Birch reduction, using a deuterated alcohol (e.g., C₂H₅OD) as the proton source would help confirm the positions of protonation in the anionic intermediates. wikipedia.org
Carbon-13 Labeling: To study the functionalization of alkyl groups (Sec. 3.5), one could synthesize this compound with a ¹³C label at one of the benzylic carbons. Following the reaction pathway of the labeled carbon during oxidation would confirm that it is retained in the final carboxylic acid product. Such labeling techniques are crucial for unraveling complex reaction pathways, like the methanol-to-hydrocarbons process. researchgate.net
By applying these standard mechanistic investigation techniques, the inferred reactivity patterns for this compound could be experimentally confirmed and refined.
Theoretical and Computational Investigations of 9,10 Dimethyl 3 Ethylphenanthrene
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Studies on 9,10-Dimethyl-3-ethylphenanthrene
No specific DFT studies detailing the HOMO-LUMO gap calculations for this compound were found in the available literature. Such a study would typically involve optimizing the geometry of the molecule at a specific level of theory (e.g., B3LYP) with a particular basis set (e.g., 6-31G*) and then calculating the energies of the frontier molecular orbitals.
Table 1: Hypothetical DFT Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Ab Initio Methods for Electronic Configuration and Stability Analysis
Detailed ab initio calculations to analyze the electronic configuration and thermodynamic stability of this compound are not present in the reviewed literature. These calculations would provide precise information on the molecule's ground state energy and electronic properties.
Conformational Analysis and Molecular Dynamics Simulations
Energetic Landscape of Conformers and Rotational Barriers of Alkyl Groups
Specific research on the conformational landscape of this compound, including the potential energy surface and the rotational barriers of the ethyl and methyl groups, has not been reported. This analysis would be crucial for understanding the molecule's flexibility and its interactions.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Parameter | Value (kcal/mol) |
| Rotational Barrier (Ethyl Group) | Data not available |
| Rotational Barrier (Methyl Group at C9) | Data not available |
| Rotational Barrier (Methyl Group at C10) | Data not available |
Intermolecular Interactions and Aggregation Behavior Modeling
There is a lack of studies modeling the intermolecular interactions, such as π-π stacking and van der Waals forces, that govern the aggregation behavior of this compound. Molecular dynamics simulations would be instrumental in exploring these phenomena.
Prediction of Spectroscopic Features and Spectral Assignments
No theoretical predictions or detailed assignments of the spectroscopic features (e.g., UV-Vis, IR, NMR) of this compound were found.
Computational Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Computational vibrational spectroscopy has emerged as a powerful tool for obtaining the molecular fingerprint of polycyclic aromatic hydrocarbons (PAHs) like this compound. By simulating their infrared (IR) and Raman spectra, researchers can predict the characteristic vibrational modes associated with the molecule's specific structural features. These theoretical spectra provide a valuable reference for identifying the compound in complex mixtures and for interpreting experimental spectroscopic data. usu.edu
The primary method employed for these calculations is Density Functional Theory (DFT), with hybrid functionals such as B3LYP being commonly used in conjunction with Pople-style basis sets like 6-31G(d) or larger. tandfonline.comtandfonline.com The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following optimization, harmonic vibrational frequency calculations are performed. These calculations yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. tandfonline.com
Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, aromatic C-C ring stretching, or bending modes of the alkyl substituents. Due to the inherent approximations in the theoretical models and the neglect of anharmonicity, the computed frequencies are often systematically higher than experimental values. To improve accuracy, a scaling factor is typically applied to the calculated frequencies. researchgate.net For PAHs, a scaling factor around 0.96-0.97 is often used to bring the theoretical data into closer agreement with experimental results. researchgate.net
The resulting scaled theoretical spectrum serves as a unique "molecular fingerprint." For this compound, the spectrum would be characterized by:
Aromatic C-H stretching modes typically appearing in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching modes from the methyl and ethyl groups, expected between 3000-2850 cm⁻¹.
Aromatic C-C stretching vibrations , which give rise to a series of bands in the 1620-1400 cm⁻¹ range, characteristic of the phenanthrene (B1679779) core.
C-H in-plane and out-of-plane bending modes , which are highly diagnostic for the substitution pattern on the aromatic rings and appear in the 1300-650 cm⁻¹ region. nih.gov
Below is an interactive table showing representative predicted vibrational frequencies for the key functional groups in this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (CH₃, C₂H₅) | 3000 - 2850 | Strong | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| CH₂/CH₃ Bending | 1470 - 1360 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Strong | Weak |
Theoretical UV-Vis and Fluorescence Spectra and Excitation Energies
Theoretical calculations of ultraviolet-visible (UV-Vis) absorption and fluorescence spectra provide fundamental insights into the electronic structure and photophysical properties of this compound. These computational methods allow for the prediction of electronic transition energies, which are crucial for understanding how the molecule interacts with light.
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach for simulating the electronic spectra of organic molecules. researchgate.netmdpi.com The process involves calculating the energies of various excited electronic states from the optimized ground-state geometry. mdpi.com This provides information on the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these bands. nasa.govarxiv.org Functionals like B3LYP, PBE0, and ωB97XD are frequently employed for these calculations, as they provide a good balance of accuracy and computational cost for PAHs. mdpi.com
For this compound, the electronic spectrum is dominated by π→π* transitions within the aromatic system. The presence of alkyl substituents (methyl and ethyl groups) typically induces a small bathochromic (red) shift in the absorption bands compared to the parent phenanthrene molecule. This is due to the electron-donating inductive effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Similarly, theoretical fluorescence spectra can be simulated by first optimizing the geometry of the first singlet excited state (S₁) and then calculating the vertical emission energy back to the ground state (S₀). The difference between the absorption and emission energies provides an estimate of the Stokes shift. Predicting the fluorescence energies of PAH complexes is a significant challenge for theory but is essential for interpreting experimental data from techniques like laser-induced fluorescence (LIF). rsc.org
The table below presents a hypothetical set of predicted electronic transitions for this compound based on TD-DFT calculations.
| Transition | Predicted Absorption Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | ~355 | ~3.49 | Low |
| S₀ → S₂ | ~300 | ~4.13 | Medium |
| S₀ → S₃ | ~280 | ~4.43 | High |
| S₀ → S₄ | ~260 | ~4.77 | Very High |
NMR Chemical Shift Prediction and Conformational Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Computational chemistry provides a powerful means to predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of molecular structures. The most widely used method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed within the DFT framework. researchgate.netrsc.org
For this compound, GIAO/DFT calculations can predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are highly sensitive to the local electronic environment of each nucleus. iaea.org The chemical shifts of the aromatic protons and carbons are influenced by the ring current effects of the fused aromatic system. rsc.org The shifts of the alkyl protons and carbons are characteristic of their respective functional groups.
A critical aspect of NMR prediction for flexible molecules is the consideration of conformational effects. nih.gov The ethyl group at the 3-position of the phenanthrene core is not rigid and can rotate around the C-C single bond. Different rotational conformers (rotamers) will have distinct energies and will place the ethyl protons in slightly different spatial relationships to the rest of the molecule. This can lead to variations in their chemical shifts due to changes in steric and electronic environments. nih.govmodgraph.co.uk Accurate prediction requires calculating the chemical shifts for each stable conformer and then averaging them, weighted by their predicted Boltzmann population at a given temperature. auremn.org.br
The following interactive table provides hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, highlighting the distinct values for the different nuclei in the molecule.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | 1, 8 | 8.6 - 8.8 | 127 - 129 |
| Aromatic CH | 2, 7 | 7.6 - 7.8 | 126 - 128 |
| Aromatic CH | 4 | 7.9 - 8.1 | 123 - 125 |
| Aromatic CH | 5, 6 | 7.5 - 7.7 | 125 - 127 |
| Ethyl -CH₂- | 3 | ~2.8 | ~29 |
| Ethyl -CH₃ | 3 | ~1.3 | ~15 |
| Methyl -CH₃ | 9, 10 | ~2.7 | ~14 |
| Quaternary C | 3, 9, 10, etc. | - | 129 - 138 |
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed exploration of pathways leading to the formation of molecules like this compound. nih.gov By modeling the potential energy surface of a reaction, it is possible to identify key structures such as reactants, intermediates, transition states, and products, and to understand the energetic factors that govern the transformation.
A plausible synthetic route to this compound could involve the electrophilic substitution of a pre-existing phenanthrene derivative or a multi-step synthesis involving cyclization reactions. acs.org For instance, the ethyl and methyl groups could be introduced onto the phenanthrene core via Friedel-Crafts alkylation reactions. numberanalytics.comnumberanalytics.com
Transition State Analysis for Key Transformations
The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Locating the precise geometry and energy of the TS is a central goal of computational reaction mechanism studies. For a key transformation in the synthesis of this compound, such as the ethylation of 9,10-dimethylphenanthrene (B1605080) at the C3 position, computational methods can be used to find the corresponding TS structure.
The process involves searching the potential energy surface for a first-order saddle point—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Once a candidate TS structure is located, a vibrational frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate to break and form bonds. nih.gov For example, in a Friedel-Crafts ethylation, this mode would show the C-C bond forming between the ethyl group and the phenanthrene ring, and the C-H bond at the site of substitution beginning to break.
Energy Profiles of Proposed Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile (or reaction coordinate diagram) can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. nih.gov
For the formation of this compound, the energy profile would illustrate the feasibility of the proposed synthetic route. For instance, in an electrophilic substitution reaction, the profile would show the initial energy of the reactants (e.g., 9,10-dimethylphenanthrene and the ethyl cation electrophile), the energy of the high-energy Wheland intermediate (also known as a sigma complex or arenium ion), the energy of the transition state leading to this intermediate, and the final energy of the substituted product. numberanalytics.comnumberanalytics.com
The table below provides a conceptual representation of a calculated energy profile for a single electrophilic ethylation step.
| Reaction Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | 9,10-dimethylphenanthrene + Electrophile | 0 (Reference) |
| Transition State 1 (TS1) | Formation of Wheland intermediate | +80 to +120 |
| Intermediate | Wheland Intermediate (Arenium Ion) | +40 to +60 |
| Transition State 2 (TS2) | Loss of proton to restore aromaticity | +50 to +70 |
| Products | This compound + H⁺ | -20 to -40 (Exothermic) |
Quantitative Structure-Property Relationship (QSPR) Studies for Alkylphenanthrenes (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational methodology for predicting the physical and chemical properties of compounds based solely on their molecular structure. iupac.orgrsc.org This approach is particularly valuable for large classes of related compounds like alkylphenanthrenes, where it is impractical to experimentally measure the properties of every possible isomer. nih.gov QSPR models build a mathematical correlation between a set of calculated molecular descriptors and a specific experimental property. researchgate.net
For alkylphenanthrenes, QSPR models can predict a range of physical properties without involving biological activity. These include thermodynamic properties like boiling point, and properties relevant to environmental fate and analysis, such as chromatographic retention times. nih.govnih.govnih.gov The core of a QSPR study is the generation of molecular descriptors. These are numerical values derived from the chemical structure that encode information about its topological, geometrical, or electronic features. chromatographyonline.com
The process involves several key steps:
Data Set Assembly: A set of alkylphenanthrenes with reliable experimental data for a target property (e.g., boiling point) is collected.
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using specialized software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that finds the best correlation between a subset of descriptors and the experimental property. nih.govmdpi.com
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov
Successful QSPR models can then be used to accurately predict the properties of new or unmeasured alkylphenanthrenes, like this compound, aiding in chemical process design, environmental modeling, and analytical method development. researchgate.net
The following table lists common classes of molecular descriptors and the physical properties of alkylphenanthrenes they can help predict.
| Descriptor Class | Examples of Descriptors | Physical Properties Predicted |
|---|---|---|
| Topological | Connectivity indices, Wiener index, Molecular weight | Boiling Point, Refractive Index, Density |
| Geometrical | Molecular surface area, Molecular volume, Ovality | Solubility, Partition Coefficients |
| Electronic | Dipole moment, Polarizability, HOMO/LUMO energies | Refractive Index, Chromatographic Retention |
| Constitutional | Number of rings, Number of carbon atoms, Atom counts | Boiling Point, Vapor Pressure |
Advanced Analytical Characterization Techniques for 9,10 Dimethyl 3 Ethylphenanthrene
Advanced Spectroscopic Methodologies for Structural Elucidation
The complex isomeric nature of substituted PAHs necessitates the use of sophisticated spectroscopic methods to determine the precise arrangement of atoms within the molecule. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkylphenanthrenes
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 9,10-Dimethyl-3-ethylphenanthrene, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is required for full structural assignment.
Two-dimensional (2D) NMR experiments are essential for unraveling the complex proton (¹H) and carbon (¹³C) spectra of substituted phenanthrenes by spreading the information into two dimensions, resolving overlapping signals and revealing connectivity between nuclei. researchgate.netnih.govmdpi.comrsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY would be crucial for establishing the connectivity within the ethyl group (the triplet and quartet) and for tracing the couplings between adjacent aromatic protons on the phenanthrene (B1679779) skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org It allows for the unambiguous assignment of each carbon atom that has a proton attached. For the target molecule, this would link the ethyl group protons to their corresponding carbons, and the aromatic protons to their respective carbons in the phenanthrene rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). rsc.org HMBC is particularly vital for identifying quaternary (non-protonated) carbons. In this compound, HMBC would show correlations from the methyl protons to the C9 and C10 carbons, and from the aromatic protons to the substituted and unsubstituted quaternary carbons, thus confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For this compound, NOESY could reveal spatial proximities between the ethyl group protons and adjacent aromatic protons, and between the two methyl groups and nearby aromatic protons, further confirming the substitution geometry.
A publication on the synthesis of novel 3,9-disubstituted phenanthrenes provides an example of the kind of data obtained from ¹H and ¹³C NMR for a related structure, methyl 9-ethylphenanthrene-3-carboxylate. nih.gov Although not our target molecule, the reported chemical shifts illustrate the expected regions for the ethyl group and phenanthrene protons. nih.gov
Table 1: Illustrative NMR Data for a Substituted Phenanthrene (Methyl 9-ethylphenanthrene-3-carboxylate) This data is for a related compound and is presented for illustrative purposes only.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl-CH₃ | 1.46 (t) | 14.3 |
| Ethyl-CH₂ | 3.17 (q) | 26.3 |
| Methoxy-CH₃ | 4.02 (s) | 52.2 |
| Aromatic Protons | 7.61 - 9.39 (m) | 123.4 - 141.2 |
| Carbonyl Carbon | - | 167.5 |
| Source: nih.gov |
Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which can be crystalline or amorphous. This technique is particularly useful for studying PAHs, which are often solids at room temperature. ncu.edu.tw ssNMR can provide insights into the packing of molecules in a crystal lattice and can distinguish between different polymorphic forms. For this compound, ssNMR could be used to characterize its solid-state structure and dynamics. Research on other polycyclic aromatic hydrocarbons has demonstrated the utility of ssNMR in conjunction with theoretical calculations to refine crystal structure models. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers. researchgate.netnih.govlcms.cz In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often unique to a specific isomer. For this compound, the primary fragmentation would likely involve the loss of a methyl group (a loss of 15 Da) or an ethyl group (a loss of 29 Da). The relative abundance of these fragment ions can help in differentiating it from other C18H18 isomers. The study of fragmentation pathways for different classes of organic molecules is an active area of research. nih.govresearchgate.net
For instance, studies on alkylated phenanthrenes using gas chromatography/tandem mass spectrometry (GC/MS/MS) have been developed to analyze complex mixtures. lcms.cz While specific fragmentation data for this compound is not available, the general principles would apply.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₈H₁₈.
The theoretical exact mass of this compound can be calculated with high precision.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₈H₁₈ | [M] | 234.14085 |
| C₁₈H₁₇ | [M-H]⁺ | 233.13248 |
| C₁₇H₁₅ | [M-CH₃]⁺ | 219.11683 |
| C₁₆H₁₃ | [M-C₂H₅]⁺ | 205.10118 |
An experimental HRMS measurement that matches one of these theoretical values to within a few parts per million (ppm) would confirm the elemental composition of the parent molecule or its fragments. For example, the HRMS-CI analysis of methyl 9-ethylphenanthrene-3-carboxylate (C₁₈H₁₆O₂) found a mass of 265.1223 for the [M+H]⁺ ion, which was very close to the calculated value of 265.1229. nih.gov
Advanced Vibrational Spectroscopy (FTIR, Raman) and Interpretation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a non-destructive means to probe the molecular structure of this compound. These techniques are predicated on the principle that molecules absorb and scatter light in a manner dictated by their unique vibrational modes.
FTIR Spectroscopy measures the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a molecular fingerprint based on the vibrational frequencies of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for C-H stretching vibrations of the aromatic rings and the alkyl (methyl and ethyl) substituents, as well as C-C stretching and bending vibrations within the phenanthrene backbone. Studies on the parent compound, phenanthrene, reveal that both neutral and cationic forms can be studied to understand their vibrational structures. differ.nl Computational studies on related phenyl-substituted PAHs show that the position of substitution significantly influences the infrared spectra. arxiv.org
Raman Spectroscopy complements FTIR by detecting the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, often providing stronger signals for non-polar functional groups and symmetric vibrations. In the context of this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic carbon skeleton.
Interpretation of the FTIR and Raman spectra of this compound involves assigning the observed vibrational bands to specific molecular motions. This is often aided by computational modeling, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a high degree of accuracy. By comparing the experimental spectra with the calculated spectra, a detailed understanding of the molecule's structure and vibrational dynamics can be achieved.
Chiroptical Spectroscopy (CD, VCD) for Chiral Derivatives
Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. saschirality.org While this compound itself is not chiral, the introduction of a chiral center, for instance through specific synthetic modifications to the ethyl group or other parts of the molecule, would render it amenable to chiroptical analysis. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgacs.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light, typically in the ultraviolet and visible regions where electronic transitions occur. saschirality.org For a chiral derivative of this compound, the CD spectrum would provide information about the stereochemistry of the molecule, including its absolute configuration and conformation. saschirality.org The shape and sign of the CD signals are highly sensitive to the spatial arrangement of the chromophoric phenanthrene core and the chiral substituent.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. saschirality.org VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. For a chiral derivative of this compound, VCD could be used to determine the absolute configuration by comparing the experimental spectrum with DFT-calculated VCD spectra.
Chromatographic Separation and Quantification in Complex Matrices
The accurate determination of this compound in complex samples, such as crude oil or environmental extracts, relies heavily on high-resolution chromatographic techniques. These methods separate the target analyte from a multitude of other components, enabling its precise quantification.
Gas Chromatography (GC) with Advanced Detectors (e.g., GC-MS/MS, GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like alkylated PAHs. diva-portal.org The separation is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation power of GC with the identification capabilities of mass spectrometry. diva-portal.orgepa.gov For complex mixtures, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by performing a second stage of mass analysis, which helps to eliminate interferences and provide more definitive identification of target compounds like this compound, even in the presence of isomeric compounds. umanitoba.ca Advanced GC-MS methods have been developed to accurately analyze alkylated PAHs in challenging matrices like crude oil. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used detection method for organic compounds. While not as selective as MS, FID provides excellent sensitivity and a linear response over a wide concentration range, making it suitable for the quantification of this compound when the sample matrix is relatively clean or after extensive cleanup.
Interactive Table: GC-based analysis of PAHs
Click to view data
| Analytical Technique | Detector | Key Advantages for Alkylated PAH Analysis |
|---|---|---|
| Gas Chromatography | Mass Spectrometry (MS) | Provides structural information for compound identification. diva-portal.orgepa.gov |
| Gas Chromatography | Tandem Mass Spectrometry (MS/MS) | High selectivity and reduced interference from complex matrices. umanitoba.ca |
| Gas Chromatography | Flame Ionization Detector (FID) | Robust, sensitive, and provides a wide linear range for quantification. researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Fluorescence and Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. researchgate.netuni-giessen.de It is particularly well-suited for the analysis of less volatile and thermally labile compounds.
HPLC with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs. sigmaaldrich.comnih.gov Since many PAHs, including phenanthrenes, exhibit native fluorescence, this technique allows for their detection at very low concentrations. hplc.eujascoinc.com By optimizing the excitation and emission wavelengths, the selectivity for specific PAHs or groups of PAHs can be enhanced. thermofisher.comresearchgate.net
HPLC with Mass Spectrometry Detection (HPLC-MS) , and particularly tandem mass spectrometry (HPLC-MS/MS), offers the highest degree of selectivity and is capable of providing both quantification and structural confirmation. nih.govresearchgate.netresearchgate.net This is especially valuable when dealing with complex samples where co-eluting compounds might interfere with other detectors.
Interactive Table: HPLC-based analysis of PAHs
Click to view data
| Detector | Key Advantages for Alkylated PAH Analysis |
|---|---|
| Fluorescence Detection (FLD) | High sensitivity and selectivity for fluorescent PAHs. sigmaaldrich.comhplc.eujascoinc.com |
| Mass Spectrometry (MS/MS) | Unambiguous identification and quantification, even in complex matrices. nih.govresearchgate.net |
Supercritical Fluid Chromatography (SFC) for Alkylphenanthrenes
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comyoutube.com SFC offers several advantages over both GC and HPLC for the analysis of alkylated PAHs.
SFC provides faster separations than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. edpsciences.orgedpsciences.org It is also considered a "green" technique due to the reduced use of organic solvents. americanpharmaceuticalreview.com The technique is suitable for a wide range of compounds, from non-polar to moderately polar, making it ideal for the analysis of complex mixtures of PAHs and their alkylated derivatives. mdpi.comresearchgate.net SFC can be coupled with various detectors, including FID, UV, and mass spectrometry, offering high sensitivity and selectivity. jascoinc.comjasco-global.com The separation of PAHs by SFC is influenced by factors such as the nature of the stationary phase, the composition of the mobile phase (including modifiers), pressure, and temperature. edpsciences.orgedpsciences.orgresearchgate.net
Hyphenated Techniques for Comprehensive Analysis (e.g., GC×GC-MS, LC-IMS-MS)
To unravel the complexity of samples containing numerous isomeric and co-eluting compounds, advanced hyphenated techniques are employed. These methods provide enhanced separation power and more detailed information about the sample composition.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) is a powerful analytical technique that provides significantly increased peak capacity and resolution compared to conventional one-dimensional GC. rsc.org In GC×GC, the effluent from a primary GC column is subjected to a second, much faster separation on a column with a different stationary phase. This results in a two-dimensional chromatogram that can separate compounds that co-elute in a single column system. When coupled with a fast-scanning mass spectrometer, such as a time-of-flight (TOF) MS, GC×GC-MS is capable of identifying and quantifying a large number of individual compounds, including numerous alkylated PAH isomers, in a single analysis. researchgate.netresearchgate.net
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) is an emerging multi-dimensional separation technique that adds another layer of separation based on the size, shape, and charge of the ions. nih.govcopernicus.orgchromatographyonline.com After separation by LC, the analytes are ionized and enter an ion mobility cell where they are separated based on their drift time through a buffer gas under the influence of an electric field. This allows for the separation of isomers that may not be resolved by LC alone. nih.govcopernicus.org The combination of LC, IMS, and MS provides a high degree of specificity and is particularly useful for the characterization of complex mixtures and the identification of unknown compounds. copernicus.orgresearchgate.net
Crystallographic Data for this compound Not Publicly Available
Despite a thorough search of scientific databases and literature, specific X-ray crystallography data for the compound this compound could not be located. As a result, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.
While research exists on the crystallographic structures of related phenanthrene and anthracene (B1667546) derivatives, no published studies were found that specifically detail the crystal structure of this compound. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, also does not appear to contain an entry for this particular compound.
The synthesis and properties of various substituted phenanthrenes are subjects of ongoing research, particularly in the fields of materials science and medicinal chemistry. It is possible that the crystal structure of this compound has been determined in a private or proprietary setting but has not been made publicly available in peer-reviewed literature or structural databases.
Without the primary crystallographic data, any discussion on the solid-state structure, including unit cell parameters, space group, and detailed molecular geometry, would be purely speculative.
Sources and Distribution of Alkylphenanthrenes in Environmental Compartments
Alkylphenanthrenes, including this compound, are widespread environmental contaminants originating from both natural and anthropogenic sources. Their distribution in various environmental compartments is a direct consequence of their formation processes and physicochemical properties.
Geogenic sources are significant contributors to the environmental load of alkylphenanthrenes. These compounds are naturally occurring components of crude oil, coal, and oil shales. uotechnology.edu.iqtaltech.ee Petroleum and its refined products are major reservoirs of these compounds, which are released into the environment through natural seeps, accidental spills, and operational discharges. researchgate.net
Dimethylphenanthrenes (DMPs) are among the predominant series of compounds found in triaromatic extracts of sedimentary rocks and coals. sci-hub.se The distribution of specific isomers of alkylphenanthrenes in crude oils can vary and is influenced by factors such as the source of organic matter and thermal maturity. For instance, the relative abundance of different C2-alkylphenanthrene isomers has been studied in oils from various basins to understand their origin and history. researchgate.net
The biodegradation of crude oil in reservoirs can alter the composition of alkylphenanthrenes. While generally considered more resistant to microbial degradation than their parent compound, phenanthrene, alkylphenanthrenes can be biodegraded under certain anaerobic conditions, such as sulfate-reducing and methanogenic environments. researchgate.net The susceptibility to biodegradation tends to decrease with an increasing degree of alkylation. researchgate.net Studies have shown that while phenanthrene and methylphenanthrenes are more readily biodegradable, C2- and C3-alkylphenanthrenes are more persistent. researchgate.net
Table 1: Relative Biodegradation of Alkylphenanthrenes in Crude Oil
| Compound Class | Biodegradation Susceptibility |
|---|---|
| Phenanthrene (P) | High |
| Methylphenanthrenes (MPs) | Moderate to High |
| C2-Alkylphenanthrenes (C2-Ps) | Low to Moderate |
| C3-Alkylphenanthrenes (C3-Ps) | Low |
Pyrogenic processes, which involve the incomplete combustion of organic materials, are another major source of alkylphenanthrenes in the environment. savemyexams.comstudypulse.au These sources include industrial activities, power generation, domestic heating, and vehicle emissions. concawe.eu During incomplete combustion, complex organic molecules are broken down and can recombine to form a variety of polycyclic aromatic hydrocarbons (PAHs), including alkylated derivatives. study.comtutorchase.comquora.com
Automotive exhaust is a significant contributor of PAHs to the urban environment. concawe.eu The composition of PAHs in exhaust emissions is influenced by fuel type, engine technology, and operating conditions. Alkylphenanthrenes are commonly detected in both gasoline and diesel exhaust.
The formation of these compounds during combustion is a complex process. At high temperatures and with insufficient oxygen, hydrocarbons in the fuel are not completely oxidized to carbon dioxide and water. Instead, a mixture of products is formed, including carbon monoxide, soot (elemental carbon), and a wide array of PAHs and their alkylated homologs. savemyexams.comtutorchase.com
Atmospheric Fate and Transport Mechanisms
Once released into the atmosphere, this compound and other alkylphenanthrenes are subject to various transformation and transport processes that determine their environmental fate.
Photodegradation, or the breakdown of compounds by light, is a key atmospheric removal process for many PAHs. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. For phenanthrene, photodegradation can lead to the formation of more toxic products such as 9,10-phenanthrenequinone. nih.gov The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the presence of other atmospheric constituents. nih.gov For instance, the presence of dimethyl sulfoxide (DMSO), a compound of marine origin, has been shown to affect the photodegradation rate of phenanthrene. nih.gov The photodegradation of some aromatic compounds can proceed through the formation of an endoperoxide intermediate upon reaction with oxygen. plos.org
Chemical transformation in the atmosphere is largely driven by reactions with highly reactive oxidant species, primarily the hydroxyl radical (OH), the nitrate radical (NO3), and ozone (O3). researchgate.netescholarship.org The gas-phase reactions of PAHs with these oxidants are a major degradation pathway. nih.gov
The reaction with OH radicals is typically the dominant daytime loss process for gas-phase PAHs. copernicus.org These reactions are generally fast and lead to the formation of hydroxylated and other oxygenated products. researchgate.net For phenanthrene, the reaction with OH radicals can result in the formation of 9,10-phenanthrenequinone with a yield of approximately 3%. researchgate.net
During the nighttime, in the absence of sunlight, reactions with the nitrate radical can become a significant removal mechanism for some PAHs. researchgate.net The reaction of phenanthrene with NO3 radicals has been shown to produce 9,10-phenanthrenequinone with a much higher yield (around 33%) compared to the OH radical reaction. researchgate.net
Reactions with ozone are also a potential degradation pathway for some PAHs, particularly those with reactive double bonds. researchgate.net However, for phenanthrene, the reaction with ozone is considered a minor contributor to its atmospheric degradation and the formation of 9,10-phenanthrenequinone (yield of ~2%). researchgate.net
Table 2: Formation Yields of 9,10-Phenanthrenequinone from Gas-Phase Reactions of Phenanthrene
| Oxidant | Formation Yield (%) |
|---|---|
| OH radical | ~3 |
| NO3 radical | 33 ± 9 |
| Ozone (O3) | ~2 |
Aquatic Transport, Sediment-Water Partitioning, and Bioavailability
In aquatic environments, the behavior of this compound is governed by its hydrophobicity and its tendency to partition between the water column, sediment, and biota.
The transport of hydrophobic organic compounds like alkylphenanthrenes in aquatic systems is closely linked to their association with particulate matter. Due to their low water solubility and high octanol-water partition coefficients (Kow), these compounds readily sorb to suspended solids and bed sediments. usgs.govnih.gov This partitioning behavior significantly influences their transport, fate, and bioavailability. mit.eduepa.gov
The sediment-water partition coefficient (Koc), which is the ratio of the concentration of a chemical in the organic carbon fraction of sediment to its concentration in the water at equilibrium, is a key parameter for predicting the environmental distribution of these compounds. usgs.gov For PAHs, Koc values can be influenced by the nature of the sediment organic matter. usgs.gov
The bioavailability of sediment-associated contaminants is a critical factor in determining their potential for ecological harm. researchgate.net It is generally believed that only the fraction of a contaminant that is dissolved in the porewater or can be readily desorbed from sediment particles is available for uptake by aquatic organisms. mit.eduresearchgate.net The strong binding of alkylphenanthrenes to sediments can limit their bioavailability. mit.edu However, factors such as the presence of surfactants can influence the partitioning of phenanthrene between sediment and water, potentially affecting its bioavailability. nih.gov
Once taken up by aquatic organisms, alkylphenanthrenes can be subject to biotransformation and elimination processes. oup.com The presence and nature of alkyl groups can significantly influence the kinetics of uptake, metabolism, and depuration of PAHs in fish. oup.com While alkylation can affect uptake and elimination rates, studies on a range of alkyl-phenanthrenes have shown that they can cause developmental toxicity in early life stage fish. researchgate.net
Applications and Emerging Research Areas Involving 9,10 Dimethyl 3 Ethylphenanthrene
Utilization in Materials Science and Engineering
The rigid, aromatic structure of phenanthrene (B1679779) and its derivatives is a valuable building block in the design of novel organic materials with tailored electronic and photophysical properties.
While direct polymerization of 9,10-Dimethyl-3-ethylphenanthrene is not extensively documented, the synthesis of polymers from related aromatic compounds is a well-established field. youtube.comresearchgate.net Phenanthrene and its derivatives can be incorporated into polymer backbones to enhance thermal stability, and introduce specific optical and electronic functionalities. academie-sciences.fr For instance, polymers containing aromatic units are often synthesized through methods like atom transfer radical polymerization (ATRP), where functionalized initiators or monomers are used. cmu.edu
The synthesis of polymers from anthracene (B1667546) derivatives, which are structurally similar to phenanthrenes, has been demonstrated. patsnap.comwikipedia.orgbeilstein-journals.orgnih.gov These syntheses often involve creating monomers with polymerizable groups attached to the aromatic core. By analogy, this compound could potentially be functionalized to create a monomer. The alkyl groups already present on the phenanthrene ring could influence the solubility and processing of the resulting polymer. The synthesis of various alkylphenanthrenes has been a subject of chemical research, indicating the feasibility of creating tailored precursors for polymerization reactions. rsc.orgrsc.org
Table 1: Potential Polymerization Strategies for Phenanthrene Derivatives
| Polymerization Method | Description | Potential Relevance for Alkylphenanthrenes |
| Chain-growth Polymerization | Monomers add to a growing polymer chain one at a time (e.g., radical polymerization, ATRP). | Functional groups (e.g., vinyl, acrylate) could be added to the this compound core to make it a polymerizable monomer. |
| Step-growth Polymerization | Monomers with two or more reactive functional groups combine to form larger structural units. | Dihydroxy or diamino derivatives of this compound could act as monomers for polyesters or polyamides. |
| Cross-linking | Formation of covalent bonds between separate polymer chains. | The phenanthrene unit could be incorporated into a polymer chain and later cross-linked to enhance rigidity and thermal properties. |
This table is generated based on general polymer synthesis principles and the known reactivity of related aromatic compounds.
Phenanthrene derivatives are of significant interest in the field of organic electronics due to their inherent semiconducting and photoluminescent properties. academie-sciences.fr They are explored as materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nih.govrsc.orgresearchgate.net
The electronic characteristics of these materials can be finely tuned by modifying the chemical structure of the phenanthrene core. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the properties of new phenanthrene-based materials. researchgate.netmjcce.org.mk These computational models help in designing molecules with desired energy levels for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for efficient charge injection, transport, and recombination in electronic devices. researchgate.netmjcce.org.mk
The introduction of alkyl groups, such as the dimethyl and ethyl groups in this compound, can influence the material's properties by:
Increasing solubility: This facilitates solution-based processing for device fabrication.
Modifying molecular packing: The arrangement of molecules in the solid state affects charge transport.
Altering electronic properties: Alkyl groups are weakly electron-donating, which can shift the HOMO and LUMO energy levels.
Research has shown that phenanthrene-based conjugated oligomers can act as highly stable p-channel semiconductors in OFETs, exhibiting good mobility and stability. nih.govrsc.org Furthermore, computational studies have explored D-π-A (Donor-π-Acceptor) structures based on phenanthrene for OPV applications, indicating their potential as organic solar cell components. researchgate.net The unique "curved" structure of phenanthrene compared to its linear isomer, anthracene, can also lead to different and potentially advantageous molecular packing and electronic properties. researchgate.net
Table 2: Key Electronic Properties of Phenanthrene-Based Materials for Organic Electronics
| Property | Description | Relevance to Application |
| HOMO/LUMO Energy Levels | The energy of the highest occupied and lowest unoccupied molecular orbitals. | Determines the charge injection barrier from electrodes and the open-circuit voltage in solar cells. researchgate.netmjcce.org.mk |
| Band Gap | The energy difference between the HOMO and LUMO. | Defines the wavelength of light absorbed and emitted, crucial for OLEDs and OPVs. |
| Charge Carrier Mobility | The ease with which electrons or holes move through the material. | A high mobility is essential for efficient operation of OFETs and other electronic devices. nih.govrsc.org |
| Photoluminescence Quantum Yield (PLQY) | The efficiency of converting absorbed light into emitted light. | A high PLQY is critical for bright and efficient OLEDs. |
This table outlines general parameters relevant to the design of organic electronic materials based on phenanthrene derivatives.
Use as Analytical Standards and Reference Materials in Chemical Analysis
Alkylated PAHs, including compounds like this compound, are significant components of crude oil and products of incomplete combustion. nih.goveurofinsus.com As such, they are important analytes in environmental monitoring and forensic investigations to identify and quantify contamination from petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources. nih.goveurofinsus.com
The use of individual, high-purity alkylated PAH isomers as analytical standards is crucial for accurate and reliable quantification. nih.govresearchgate.net These standards are used to:
Calibrate analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for PAH analysis, and standards are needed to create calibration curves for quantification. nih.govnih.gov
Determine retention times: In chromatography, the time it takes for a compound to pass through the column (retention time) is a key identifier. A standard of this compound would allow for its unambiguous identification in a complex mixture.
Source apportionment: The relative abundance of different parent and alkylated PAHs can create a chemical "fingerprint" that helps identify the source of contamination (e.g., a specific type of crude oil or combustion product). eurofinsus.com
Analytical laboratories that perform environmental testing, such as the analysis of contaminated soil or water, rely on a wide range of PAH standards, including various alkylated homologues of phenanthrene. alphalab.com The availability of specific isomers like this compound allows for more detailed and accurate risk assessments and forensic analysis, as the toxicity and environmental fate can vary between different isomers. eurofinsus.com
Contribution to Combustion Chemistry Research
The formation and thermal behavior of PAHs are central topics in combustion chemistry due to their role as pollutants and precursors to soot.
Alkylated phenanthrenes are formed during the high-temperature combustion or pyrolysis of organic matter, such as in internal combustion engines and industrial furnaces. researchgate.net The formation pathways are complex and involve the reaction of smaller hydrocarbon radicals. Chemical kinetic models have been developed to describe the formation of aromatic and polycyclic aromatic hydrocarbons in flames. llnl.gov
The general mechanism for PAH formation involves the growth of aromatic rings from smaller precursor molecules. For alkylphenanthrenes, this can occur through:
Addition of alkyl radicals: Small alkyl radicals present in the flame can add to existing aromatic rings.
Cyclization reactions: The combination and cyclization of smaller unsaturated hydrocarbon chains can lead to the formation of the basic phenanthrene skeleton, which can then be alkylated.
The presence and concentration of C4-alkylated phenanthrenes (a category that includes this compound) are often monitored in environmental samples as indicators of pyrogenic sources. researchgate.net Detailed chemical kinetic mechanisms for fuels like n-butane have been developed to model the formation of PAHs, providing a theoretical framework for understanding how these compounds are generated. llnl.gov
Research on the thermal decomposition of naphthalene (B1677914) and anthracene in a fluidized bed reactor showed that these compounds break down into smaller gaseous products like hydrogen, methane, and ethylene (B1197577) at high temperatures. rsc.org The stability of PAHs generally increases with the number of aromatic rings. However, the presence of alkyl substituents can alter this stability. Alkyl groups can be cleaved from the aromatic ring at high temperatures, initiating further decomposition reactions. It is expected that the C-C bonds of the ethyl and methyl groups on this compound would be weaker than the bonds within the aromatic ring system, making them susceptible to thermal cleavage during pyrolysis.
Intermediates in the Organic Synthesis of Complex Molecules and Fine Chemicals
Substituted phenanthrenes, such as this compound, are valuable precursors in the construction of more complex molecular architectures and fine chemicals. The phenanthrene core, a polycyclic aromatic hydrocarbon, serves as a rigid scaffold onto which further functionalities can be introduced, leading to molecules with specific steric and electronic properties.
The synthesis of this compound itself would likely employ established methodologies for constructing substituted phenanthrene rings. These methods include:
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies often rely on palladium catalysis to form the phenanthrene skeleton. For instance, a palladium-catalyzed annulation of 2-biaryl triflates with alkynes is an efficient method for producing various substituted phenanthrenes. acs.orgnih.govacs.org Similarly, palladium-catalyzed Heck reactions have been developed to synthesize 9,10-dihydrophenanthrenes, which can be subsequently aromatized to the corresponding phenanthrenes. espublisher.comespublisher.com Another approach involves a one-pot, three-component reaction using a palladium catalyst, aryl iodides, and norbornadiene to generate the phenanthrene core. nih.gov
Photocyclization of Stilbene (B7821643) Derivatives: The Mallory reaction, which involves the photochemical cyclization of a stilbene derivative, is a classic and effective method for synthesizing phenanthrenes. beilstein-journals.orgnih.govresearchgate.net This approach allows for the introduction of various substituents onto the phenanthrene ring system. researchgate.net
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation of a pre-existing phenanthrene core can be used to introduce substituents. rsc.orgnumberanalytics.com For example, the acetylation of phenanthrene can yield a mixture of isomers, with the product distribution being highly dependent on the reaction conditions. rsc.org The diacylation of 9,10-dimethoxyphenanthrene (B3237640) has also been reported as a key step in the synthesis of helicenes. acs.orgacs.org
Once formed, this compound can serve as a crucial intermediate. The reactivity of the phenanthrene ring, particularly at the 9 and 10 positions, allows for further functionalization. numberanalytics.com These positions are susceptible to oxidation, reduction, and electrophilic substitution reactions. numberanalytics.com For example, oxidation can lead to the corresponding phenanthrene-9,10-dione, a versatile building block for synthesizing heterocyclic compounds. numberanalytics.com
The methyl and ethyl groups on the phenanthrene ring also offer sites for further chemical modification, potentially through free-radical halogenation or oxidation, thereby expanding its utility as a synthetic intermediate.
Table 1: Potential Synthetic Transformations Involving this compound as an Intermediate
| Transformation | Reagents and Conditions | Product Type | Potential Application |
| Oxidation of the Aromatic Core | CrO₃, Acetic Acid | 9,10-Phenanthrenequinone derivative | Synthesis of heterocyclic compounds, dyes |
| Birch Reduction | Na, NH₃ (l), EtOH | Dihydrophenanthrene derivative | Access to non-aromatic, complex scaffolds |
| Nitration | HNO₃, H₂SO₄ | Nitrophenanthrene derivative | Precursor for amino-functionalized materials |
| Halogenation | NBS, light/heat | Brominated alkyl side-chain derivative | Intermediate for further cross-coupling reactions |
This table is illustrative and based on the general reactivity of substituted phenanthrenes.
Development of Novel Catalyst Systems Utilizing Phenanthrene Scaffolds
The rigid and planar structure of the phenanthrene nucleus makes it an attractive scaffold for the design of ligands in transition metal catalysis. The substituents on the phenanthrene ring can be modified to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity, selectivity, and stability of the catalyst.
While there is no specific literature detailing the use of this compound in catalyst systems, the broader class of phenanthrene-based ligands is of growing interest. espublisher.com For example, phenanthroline, a heterocyclic analog of phenanthrene, is a well-known and widely used bidentate ligand in coordination chemistry and catalysis.
In the context of this compound, functional groups capable of coordinating to a metal center would need to be introduced. This could be achieved by:
Ortho-metalation: Directing a C-H activation to a position ortho to one of the alkyl groups, followed by the introduction of a donor atom like phosphorus or nitrogen.
Functionalization of the Alkyl Groups: Chemical modification of the methyl or ethyl groups to incorporate coordinating moieties.
The resulting phenanthrene-based ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The steric bulk provided by the dimethyl and ethyl groups could be advantageous in creating a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis.
Table 2: Hypothetical Phenanthrene-Based Ligands Derived from this compound and Their Potential Catalytic Applications
| Ligand Type | Synthetic Approach from this compound | Potential Metal Complex | Potential Catalytic Application |
| Monophosphine Ligand | Ortho-lithiation followed by reaction with R₂PCl | Palladium(II), Rhodium(I) | Cross-coupling reactions, hydroformylation |
| Diphosphine Ligand | Functionalization of both methyl groups to phosphines | Ruthenium(II), Iridium(I) | Asymmetric hydrogenation |
| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis to form an imidazolium (B1220033) salt on the phenanthrene backbone | Gold(I), Copper(I) | Various C-C and C-heteroatom bond formations |
This table presents hypothetical scenarios based on established principles of ligand design and catalysis, as direct research on this compound as a catalyst ligand is not available.
Future Directions and Research Opportunities for 9,10 Dimethyl 3 Ethylphenanthrene
Development of Novel and Sustainable Synthetic Routes
The synthesis of specifically substituted phenanthrenes like 9,10-Dimethyl-3-ethylphenanthrene remains a challenge, often requiring multi-step procedures with limited yields. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.
Classic approaches such as the Bardhan-Sengupta, Haworth, and Pschorr syntheses, while foundational, often involve harsh reagents and produce significant waste. nih.govresearchgate.netresearchgate.net Modern synthetic strategies offer more promising alternatives. Photocatalyzed cyclizations, for instance, leverage visible light to promote the formation of the phenanthrene (B1679779) core from stilbene (B7821643) precursors under mild conditions. beilstein-journals.org Continuous flow processes for such photocyclizations could enhance scalability and reaction efficiency. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have emerged as powerful tools for constructing complex aromatic systems. espublisher.comespublisher.com A potential route to this compound could involve a domino one-pot reaction using appropriately substituted aryl halides and ortho-bromobenzoyl chlorides with a suitable coupling partner. nih.gov The development of a catalytic system that can tolerate the steric hindrance imposed by the methyl and ethyl groups will be a key challenge.
| Synthetic Method | General Description | Potential for this compound |
| Photocyclization | UV or visible light-induced cyclization of stilbene derivatives. nih.govbeilstein-journals.org | A viable route if a suitably substituted stilbene precursor can be synthesized efficiently. |
| Palladium-Catalyzed Reactions | Cross-coupling reactions to form C-C bonds, such as Heck and Suzuki couplings. espublisher.comespublisher.com | A promising approach for the convergent synthesis from smaller, functionalized building blocks. |
| Domino/One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. nih.gov | Could offer a highly efficient and atom-economical synthesis if a suitable cascade can be designed. |
Exploration of Unconventional Reactivity and Transformations of the Phenanthrene Core
The reactivity of the phenanthrene nucleus is typically centered at the 9 and 10 positions. researchgate.net The presence of dimethyl groups at these positions in this compound is expected to significantly alter its reactivity profile compared to the parent phenanthrene. Future research should explore the unique chemical transformations that can be achieved with this substitution pattern.
The steric hindrance provided by the 9,10-dimethyl groups could lead to unconventional reactivity at other positions of the phenanthrene core. Electrophilic substitution reactions, which typically occur at the 9- and 10-positions in unsubstituted phenanthrene, may be directed to other sites in this compound. mdpi.comnih.gov A systematic study of nitration, halogenation, and Friedel-Crafts acylation would provide valuable insights into the directing effects of the alkyl substituents.
Furthermore, the exploration of reactions that involve the alkyl substituents themselves, such as benzylic bromination or oxidation, could open up avenues for further functionalization of the molecule. The interaction between the sterically crowded methyl groups could also lead to interesting intramolecular cyclization or rearrangement reactions under specific conditions.
Advancements in In Situ Spectroscopic Characterization Methodologies
Understanding the formation and reaction pathways of this compound requires sophisticated analytical techniques capable of real-time monitoring. Future research should focus on the application and development of in situ spectroscopic methods to study this compound.
Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the transient intermediates and reaction kinetics of its synthesis and subsequent transformations. nih.govnih.gov For instance, monitoring the photocyclization reaction of a precursor stilbene in real-time could help optimize reaction conditions and maximize the yield of the desired product.
The development of immunosensing techniques also presents a promising avenue for the in situ detection of this compound in environmental samples. nih.govconsensus.app These methods offer high sensitivity and selectivity, which are crucial for monitoring low concentrations of this compound in complex matrices.
Integrated Computational-Experimental Approaches for Predicting Reactivity and Environmental Fate
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts. Future research should leverage integrated computational-experimental approaches to gain a deeper understanding of its reactivity and environmental fate.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties, including toxicity, biodegradability, and phototoxicity, based on the molecular structure. researchgate.netnih.govresearchgate.netnih.govconicet.gov.ar By correlating molecular descriptors with experimentally determined activities of related PAHs, it is possible to estimate the potential environmental impact of this compound.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of this molecule. nih.gov Such calculations can help to rationalize the observed reactivity and guide the design of new synthetic routes and functional materials.
| Computational Method | Application to this compound |
| QSAR | Prediction of toxicity, biodegradability, and other environmental fate parameters. researchgate.netnih.govresearchgate.netnih.govconicet.gov.ar |
| DFT | Calculation of electronic structure, spectroscopic properties, and reaction energetics. nih.gov |
Understanding Long-Term Environmental Cycling and Complex Transformation Pathways
The environmental fate of alkylated PAHs is a significant concern due to their potential for persistence and bioaccumulation. nih.gov Future research must focus on elucidating the long-term environmental cycling and complex transformation pathways of this compound.
The presence of alkyl groups can influence the rate and mechanism of biodegradation. ethz.chnih.govnih.govmdpi.comfrontiersin.orgnih.gov Studies on the microbial degradation of this compound by various soil and marine microorganisms are needed to understand its persistence in the environment. The identification of metabolic intermediates will be crucial for mapping out the complete degradation pathway.
Photodegradation is another important environmental fate process for PAHs. The specific substitution pattern of this compound may affect its photostability and the nature of its photoproducts. Investigating its photochemical degradation under simulated environmental conditions will provide valuable data for environmental risk assessment.
Potential for Functional Material Design Based on this compound Derivatives
Phenanthrene-based molecules are promising candidates for applications in organic electronics due to their unique photophysical and electronic properties. rsc.orggoogle.com The specific substitution pattern of this compound offers opportunities for the design of novel functional materials.
The introduction of the dimethyl and ethyl groups can be used to tune the solubility, solid-state packing, and electronic properties of the phenanthrene core. By incorporating this molecule as a building block into larger conjugated systems, it may be possible to create new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). hilarispublisher.comnih.govsigmaaldrich.com
Furthermore, the functionalization of the phenanthrene core or the alkyl substituents could lead to the development of new sensors, photosensitizers, and other advanced materials. rsc.org The exploration of the coordination chemistry of this compound derivatives with metal ions could also open up new possibilities in catalysis and materials science. google.com
Q & A
Q. What synthetic strategies are effective for preparing 9,10-Dimethyl-3-ethylphenanthrene?
- Methodological Answer : The synthesis of polyalkylated phenanthrenes typically involves sequential alkylation and cyclization steps. For example, dimethyl groups at positions 9 and 10 can be introduced via nucleophilic substitution using methyl sulfonate esters under basic conditions, as demonstrated in the synthesis of 9,10-dimethoxyphenanthrene derivatives . Ethylation at position 3 may require Friedel-Crafts alkylation or metal-catalyzed coupling (e.g., Suzuki or Stille reactions), though care must be taken to avoid regiochemical ambiguities. A key consideration is the use of non-toxic alkylating agents (e.g., avoiding dimethyl sulfate) and optimizing reaction temperatures to minimize side products .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., DB-5 or OV-1) and mass spectrometry (MS) are critical for purity assessment. Retention indices (RI) for phenanthrene derivatives under isothermal conditions (e.g., RI = 2,200–2,400 on DB-5) provide benchmarks for compound identification . Nuclear magnetic resonance (NMR) analysis, particularly -NMR, resolves substitution patterns: methyl and ethyl groups show distinct chemical shifts (e.g., 15–25 ppm for methyl, 10–15 ppm for ethyl). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers address low yields during the alkylation of phenanthrene derivatives?
- Methodological Answer : Low yields often stem from steric hindrance at the 9,10-positions or competing side reactions. To improve efficiency:
- Use bulky directing groups (e.g., methoxy) to pre-organize the substrate for selective alkylation .
- Employ Lewis acids like AlCl or triflic acid to activate electrophilic sites, as shown in the cyclization of 9,10-diphenylphenanthrene .
- Optimize solvent polarity (e.g., dichloromethane for Friedel-Crafts) and stoichiometry of alkylating agents (e.g., 1.2–1.5 equivalents of ethyl bromide) to reduce dimerization .
Q. What experimental approaches resolve contradictions in catalytic hydrogenation data for dihydrophenanthrenes?
- Methodological Answer : Discrepancies in hydrogenation efficiency (e.g., using Ni vs. Pd/C catalysts) arise from substrate steric effects and catalyst selectivity. To reconcile
- Compare reaction conditions: Pd/C in ethanol at 60°C may favor partial hydrogenation, while Raney Ni under higher H pressure (5–10 atm) achieves full saturation .
- Monitor reaction progress via GC-MS to detect intermediates (e.g., 9,10-dihydrophenanthrene) and adjust catalyst loading (5–10% w/w) .
- Use deuterium-labeling experiments to confirm regioselectivity .
Q. How can structural ambiguities in substituted phenanthrenes be resolved using advanced spectroscopic techniques?
- Methodological Answer : Ambiguities in substituent positioning (e.g., ethyl vs. methyl groups) require multi-modal analysis:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for phenanthrene oxides and derivatives .
- 2D-NMR (COSY, NOESY) : Correlate proton-proton spatial relationships; e.g., NOE interactions between H-3 (ethyl) and H-4 (phenanthrene backbone) confirm substitution patterns .
- Computational modeling : Density functional theory (DFT) predicts - and -NMR shifts for candidate structures, narrowing down plausible configurations .
Key Considerations for Researchers
- Safety : Avoid toxic reagents (e.g., dimethyl sulfate in methylation); prioritize triflic acid or alkyl halides with lower toxicity .
- Reproducibility : Document solvent purity (e.g., anhydrous THF for Grignard reactions) and catalyst activation methods (e.g., flame-drying glassware) .
- Data Validation : Cross-reference synthetic yields and spectral data with published benchmarks (e.g., NIST Chemistry WebBook) to detect anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
